molecular formula C14H8FN3 B14402296 10-Fluoro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-33-6

10-Fluoro-7H-pyrimido[5,4-c]carbazole

Cat. No.: B14402296
CAS No.: 88368-33-6
M. Wt: 237.23 g/mol
InChI Key: BIAPHIQJLVAGRD-UHFFFAOYSA-N
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Description

10-Fluoro-7H-pyrimido[5,4-c]carbazole is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications . The addition of a fluorine atom to the pyrimido[5,4-c]carbazole structure enhances its chemical properties, making it a compound of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-7H-pyrimido[5,4-c]carbazole can be achieved through various synthetic routes. One common method involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophilic reagents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction may produce reduced carbazole compounds.

Scientific Research Applications

10-Fluoro-7H-pyrimido[5,4-c]carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Fluoro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity to target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

10-Fluoro-7H-pyrimido[5,4-c]carbazole can be compared with other similar compounds, such as:

    7H-Pyrimido[5,4-c]carbazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    10-Chloro-7H-pyrimido[5,4-c]carbazole: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.

    10-Bromo-7H-pyrimido[5,4-c]carbazole:

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties and enhances its potential for various applications.

Properties

CAS No.

88368-33-6

Molecular Formula

C14H8FN3

Molecular Weight

237.23 g/mol

IUPAC Name

10-fluoro-7H-pyrimido[5,4-c]carbazole

InChI

InChI=1S/C14H8FN3/c15-9-2-4-11-10(5-9)13-12(18-11)3-1-8-6-16-7-17-14(8)13/h1-7,18H

InChI Key

BIAPHIQJLVAGRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C=CC4=CN=CN=C43

Origin of Product

United States

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